molecular formula C23H48INO2 B12437927 Stearoylcholine iodide CAS No. 24902-45-2

Stearoylcholine iodide

Cat. No.: B12437927
CAS No.: 24902-45-2
M. Wt: 497.5 g/mol
InChI Key: ZCPNUVKSRUXQOL-UHFFFAOYSA-M
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Description

Stearoylcholine iodide is a cationic surfactant derived from stearic acid and choline. It is known for its amphiphilic properties, which make it useful in various applications, including the formation of nanoparticles and its use in pharmaceutical formulations . The compound is characterized by its ability to reduce surface tension and form micelles, which are essential for its role in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoylcholine iodide typically involves two main steps: esterification and quaternization. The process begins with the esterification of stearic acid with 2-(dimethylamino)ethanol to form the intermediate aminoethyl ester. This intermediate is then quaternized with methyl iodide to produce this compound . The reaction conditions generally include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes the purification of the final product to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: Stearoylcholine iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form stearoylcholine oxide.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Halide exchange reactions typically involve reagents such as sodium chloride or potassium bromide.

Major Products Formed: The major products formed from these reactions include stearoylcholine oxide, reduced stearoylcholine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Stearoylcholine iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stearoylcholine iodide primarily involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged cell membranes, facilitating the uptake of associated drugs or nanoparticles. This interaction is mediated through choline transporters and specific receptors on the cell surface . The compound’s ability to form micelles also plays a crucial role in its mechanism of action, as it enhances the solubility and stability of hydrophobic drugs.

Comparison with Similar Compounds

    Oleoylcholine iodide: Similar to stearoylcholine iodide but derived from oleic acid.

    Palmitoylcholine iodide: Derived from palmitic acid, this compound has a shorter fatty acid chain compared to this compound, affecting its micelle-forming ability and surface activity.

Uniqueness: this compound is unique due to its long stearic acid chain, which provides enhanced stability and lower critical micelle concentration compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and nanoparticles .

Properties

CAS No.

24902-45-2

Molecular Formula

C23H48INO2

Molecular Weight

497.5 g/mol

IUPAC Name

trimethyl(2-octadecanoyloxyethyl)azanium;iodide

InChI

InChI=1S/C23H48NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

ZCPNUVKSRUXQOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-]

Origin of Product

United States

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